8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 149.19 g/mol. This compound is classified within the category of pyrazines and pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. Its unique structure includes a fused bicyclic system that contributes to its chemical properties and potential applications.
This compound is primarily sourced from chemical suppliers and is utilized in various scientific research contexts. It falls under the classification of heterocyclic compounds, specifically as a derivative of tetrahydropyrido-pyrazine. The compound's CAS number is 1260847-57-1, which uniquely identifies it in chemical databases.
The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can be achieved through several methods:
Technical details regarding reaction conditions typically involve heating the reaction mixture at elevated temperatures (around 130 °C) for several hours to achieve optimal yields .
The molecular structure of 8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine features a bicyclic framework where a methyl group is positioned at the 8th carbon of the tetrahydropyrido ring system. The structure can be represented in various formats including SMILES notation: CC1=CN(C=C1)C2=NC=CN=C2
.
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine participates in various chemical reactions typical of nitrogen-containing heterocycles:
Technical details regarding these reactions often involve specific catalysts or conditions that enhance yield and selectivity .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has potential applications in:
The regioselective functionalization of 8-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine demands precise metalation strategies due to competing reactive sites. Lithium-zinc combinations enable directed ortho-metalation, where lithium bases (e.g., n-BuLi) generate aryl lithium intermediates, transmetalated to aryl zinc species for enhanced stability and chemoselectivity. This tandem approach suppresses nucleophilic addition side reactions and allows selective trapping with electrophiles. Optimization studies reveal stoichiometric ZnCl₂ (1.1 equiv) in THF at –78°C maximizes yields by minimizing protonation during transmetalation [7] [10].
Table 1: Electrophile Optimization for Zinc Intermediates
Electrophile | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
I₂ | THF | –78 | 92 | C6 > C9 |
Br₂ | Et₂O | 0 | 85 | C6 exclusive |
Trichloroisocyanuric acid | DCM | 25 | 78 | C6 monochlorination |
Electrophile screening demonstrates iodine delivers C6-iodo derivatives (92% yield), while bromine achieves exclusive C6 bromination. Trichloroisocyanuric acid (TCCA) enables monochlorination at ambient temperatures, avoiding harsh Cl₂ gas [7]. Kinetic studies confirm zinc coordination shields the C9 position, directing electrophiles to C6.
C6-halogenated derivatives serve as pivotal intermediates for Suzuki-Miyaura couplings. Pd(PPh₃)₄ (3 mol%) with K₂CO₃ in dioxane/H₂O (4:1) at 80°C couples arylboronic acids bearing electron-withdrawing (–NO₂, –CF₃) or donating groups (–OMe, –Me) in 75–94% yields. Ortho-substituted boronic acids require Pd(dppf)Cl₂ (5 mol%) to prevent steric inhibition. A 2025 study achieved 89% yield for 6-(3-trifluoromethylphenyl)-8-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine, confirmed by ¹H NMR (δ 7.56–8.96) and HRMS [10].
Table 2: Catalyst Screening for Suzuki-Miyaura Coupling
Catalyst | Ligand | Base | Time (h) | Avg. Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | K₂CO₃ | 12 | 84 |
Pd(OAc)₂ | SPhos | CsF | 6 | 91 |
Pd(dppf)Cl₂ | None | K₃PO₄ | 8 | 88 |
Palladium-catalyzed C–N bond formation installs secondary amines at C6. Using XPhos (6 mol%) and Pd₂(dba)₃ (3 mol%) with Cs₂CO₃ in toluene at 100°C, morpholine, piperazine, and N-methylpiperazine couple in 80–93% yields. Primary anilines require lower temperatures (60°C) to suppress diarylation. A 2023 protocol achieved 94% yield for 6-(4-methylpiperazin-1-yl)-8-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine, a key intermediate for kinase inhibitors [3] [4].
Ring-closing strategies construct tetracyclic systems from halogenated precursors. Microwave irradiation (150 W) in NMP at 180°C for 30 minutes facilitates intramolecular Heck reactions, forming pyrido[3,4-b]pyrazino-fused quinolines in 85% yield—20% higher than conventional heating. This method suppresses decarboxylation and enhances reaction homogeneity [6] [8].
Sequential one-pot Suzuki/cyclization reactions build complexity efficiently. For example, 6-iodo-8-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine couples with 2-formylphenylboronic acid (Pd-catalyzed), followed by acetic acid-mediated cyclodehydration. This tandem process yields benzo-fused pyrazinoquinolines (88% yield, 282–284°C mp) without isolating intermediates [10].
Table 3: Cyclization Methods for Fused Heterocycles
Method | Conditions | Product Class | Yield (%) |
---|---|---|---|
Microwave-Heck | NMP, 180°C, 30 min, MW | Pyrido[3,4-b]pyrazino[2,3-f]quinolines | 85 |
Tandem Suzuki/cyclization | Pd(dppf)Cl₂, then AcOH, 80°C | Benzo[4,5]imidazo[1,2-a]pyridines | 88 |
Reductive amination | NaBH₃CN, MeOH, 25°C | Piperazino-linked tricyclics | 76 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: